5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
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Overview
Description
5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexanedione core substituted with a triazole ring and a chlorophenoxyphenyl group, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Triazoles
are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Triazoles can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenoxyphenyl Intermediate: This step involves the reaction of 3-chlorophenol with 2-bromophenyl ether under basic conditions to form the 3-chlorophenoxyphenyl intermediate.
Cyclohexanedione Formation: The intermediate is then reacted with cyclohexane-1,3-dione in the presence of a base to form the cyclohexanedione core.
Triazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- 5-[2-(3-bromophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Uniqueness
Compared to similar compounds, 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is unique due to the specific positioning of the chlorophenoxy group, which can significantly influence its reactivity and interaction with biological targets. This positioning can enhance its binding affinity and specificity towards certain enzymes, making it a more potent inhibitor in medicinal applications.
Properties
IUPAC Name |
5-[2-(3-chlorophenoxy)phenyl]-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-13-4-3-5-15(8-13)27-19-7-2-1-6-16(19)17-9-14(25)10-18(26)20(17)24-12-22-11-23-24/h1-8,11-12,17,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHIDACLRRTDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3OC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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